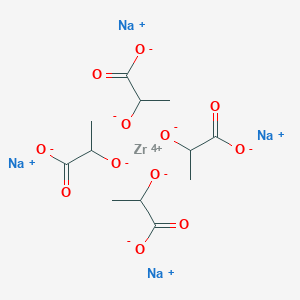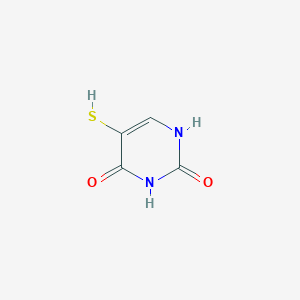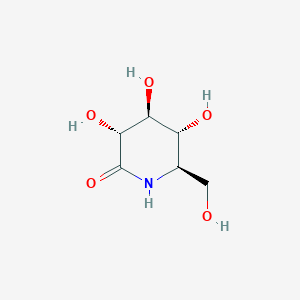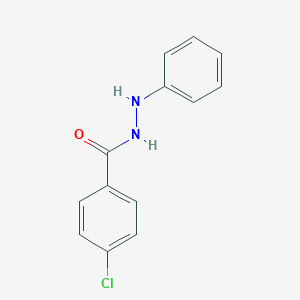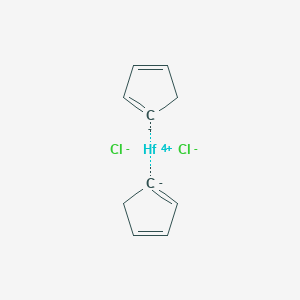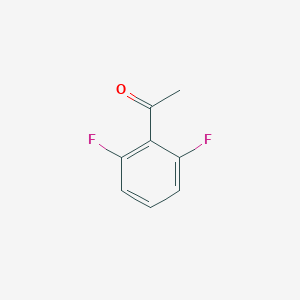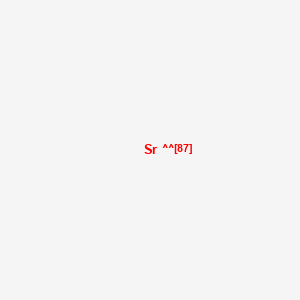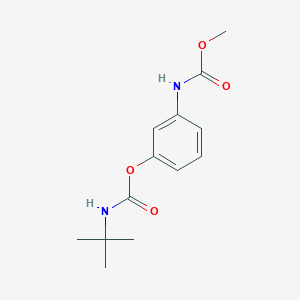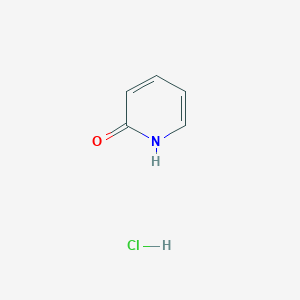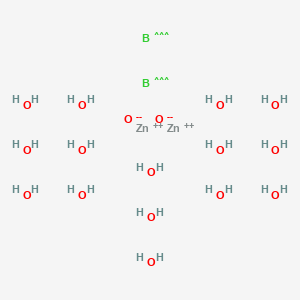
Boron zinc oxide (B6Zn2O11), hydrate (2:15)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has attracted significant attention in scientific research due to its unique properties. This compound is a type of metal oxide that contains boron and zinc in its composition. The hydrate form of B6Zn2O11 is a solid substance that is stable under normal conditions. In
Mécanisme D'action
The mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) is not fully understood. However, it is believed that the compound's unique structure and composition contribute to its properties. The boron and zinc atoms in Boron zinc oxide (B6Zn2O11), hydrate (2:15) are thought to play a significant role in its catalytic and photocatalytic activity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Boron zinc oxide (B6Zn2O11), hydrate (2:15). However, some studies have suggested that the compound may have potential as an antibacterial agent. In one study, Boron zinc oxide (B6Zn2O11), hydrate (2:15) was found to exhibit antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boron zinc oxide (B6Zn2O11), hydrate (2:15) in lab experiments is its unique properties, which make it suitable for a range of applications. However, one limitation is that the compound can be challenging to synthesize, and its properties can be affected by the synthesis method used.
Orientations Futures
There are several future directions for the study of Boron zinc oxide (B6Zn2O11), hydrate (2:15). One area of research is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the exploration of Boron zinc oxide (B6Zn2O11), hydrate (2:15)'s potential applications in other fields, such as medicine and environmental science. Additionally, further research is needed to understand the mechanism of action of Boron zinc oxide (B6Zn2O11), hydrate (2:15) and its potential effects on human health and the environment.
Conclusion
In conclusion, Boron zinc oxide (B6Zn2O11), hydrate (2:15) is a compound that has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boron zinc oxide (B6Zn2O11), hydrate (2:15) have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of Boron zinc oxide (B6Zn2O11), hydrate (2:15) can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the use of a precursor solution that is converted into a solid material through a series of chemical reactions. The hydrothermal method involves the use of high-pressure and high-temperature conditions to promote the formation of the compound. The solid-state reaction method involves the mixing of the reactants at high temperatures to produce the compound.
Applications De Recherche Scientifique
Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been extensively studied for its potential applications in various fields, including catalysis, photocatalysis, and electrochemistry. In catalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been shown to exhibit excellent performance in the oxidation of organic compounds. In photocatalysis, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been found to have high photocatalytic activity and can be used in the degradation of pollutants. In electrochemistry, Boron zinc oxide (B6Zn2O11), hydrate (2:15) has been used as an electrode material in batteries and supercapacitors.
Propriétés
Numéro CAS |
12447-61-9 |
|---|---|
Nom du produit |
Boron zinc oxide (B6Zn2O11), hydrate (2:15) |
Formule moléculaire |
B2H30O17Zn2 |
Poids moléculaire |
454.6 g/mol |
InChI |
InChI=1S/2B.15H2O.2O.2Zn/h;;15*1H2;;;;/q;;;;;;;;;;;;;;;;;2*-2;2*+2 |
Clé InChI |
DSNJRURNQLXBCU-UHFFFAOYSA-N |
SMILES |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
SMILES canonique |
[B].[B].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[Zn+2].[Zn+2] |
Autres numéros CAS |
12447-61-9 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



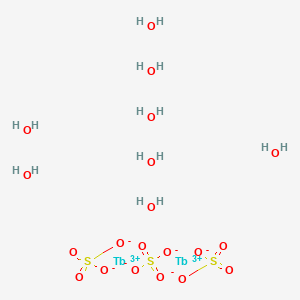
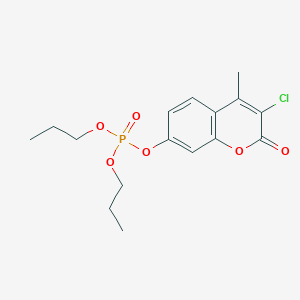
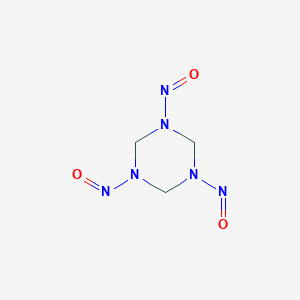
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
